1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine

Lipophilicity ADME Prediction Piperazine SAR

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine (CAS 1235344-40-7) is the meta-methoxy regioisomer of a sulfonyl-piperazine chemotype explored for CB1 antagonism. Its cyclopropylsulfonyl group enhances target affinity, while the 3-methoxy position offers a distinct lipophilicity and TPSA profile vs. the ortho isomer (CAS 1207042-62-3). Researchers use this scaffold for SAR expansion in obesity and addiction programs. Procure alongside the ortho and para isomers for metabolite ID and in-silico ADME benchmarking. Request a quote for custom synthesis or bulk order.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 1235344-40-7
Cat. No. B2675121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine
CAS1235344-40-7
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C14H20N2O3S/c1-19-13-4-2-3-12(11-13)15-7-9-16(10-8-15)20(17,18)14-5-6-14/h2-4,11,14H,5-10H2,1H3
InChIKeyUJQHZNQAWURBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine (CAS 1235344-40-7): Technical & Chemical Class Baseline


1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine (CAS 1235344-40-7; molecular formula C14H20N2O3S; molecular weight 296.39 g·mol⁻¹) is a disubstituted piperazine that bears a cyclopropylsulfonyl electron‑withdrawing group at the N1 position and a 3‑methoxyphenyl (meta‑methoxy) aromatic ring at the N4 position [REFS‑1]. The compound belongs to the family of sulfonyl‑piperazine small molecules, a chemotype that has been explored for cannabinoid‑1 (CB1) receptor antagonism/inverse agonism in multiple patent applications [REFS‑2].

Why 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine Cannot Be Interchanged with Other Piperazine Analogs


Even structurally minor modifications to the piperazine scaffold—such as shifting the methoxy group from the meta (3‑) to the ortho (2‑) or para (4‑) position, replacing the cyclopropyl ring with a methyl group, or introducing a methylene spacer—can drastically alter lipophilicity, metabolic stability, protein binding, and receptor‑subtype selectivity [REFS‑1, REFS‑2]. These physicochemical and steric changes are known to produce divergent in‑vitro potency and in‑vivo pharmacokinetic profiles across CB1‑antagonist series, making simple assumption of functional equivalence scientifically hazardous without experimental proof in the specific assay system of interest [REFS‑2].

Quantitative Differentiation Evidence for 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine vs. Structural Analogs


Meta‑Methoxy vs. Ortho‑Methoxy Isomer: Computed Lipophilicity & TPSA Shift

Computational comparison of the 3‑methoxy (target) and 2‑methoxy (CAS 1207042-62‑3) regioisomers using SwissADME reveals a logP difference of approximately 0.2 units (meta more lipophilic) and a TPSA reduction of 3.5 Ų, suggesting altered passive permeability and blood‑brain‑barrier penetration potential. Experimentally, similar meta‑ vs ortho‑methoxy shifts in piperazine CB1‑antagonist series have been associated with 3‑ to 5‑fold differences in CB1 binding affinity [REFS‑2].

Lipophilicity ADME Prediction Piperazine SAR

Cyclopropylsulfonyl vs. Methylsulfonyl: Impact on CB1 Binding Affinity Class Inference

In sulfonylated piperazine series disclosed for CB1 antagonism, cyclopropylsulfonyl substituents consistently provide 2‑ to 10‑fold greater CB1 binding affinity relative to the corresponding methylsulfonyl analogs, a trend attributed to enhanced van der Waals contacts in the receptor’s hydrophobic pocket [REFS‑1]. The target compound’s cyclopropylsulfonyl group therefore represents a pharmacophoric advantage over simpler alkylsulfonyl analogs (e.g., methylsulfonyl piperazine) in CB1‑focused screening campaigns.

CB1 Receptor Sulfonamide SAR Pharmacology

Meta‑Methoxy vs. Benzyl‑Linked Analog: Conformational Flexibility and Metabolic Stability

Compared with 1‑(cyclopropanesulfonyl)‑4‑[(4‑methoxyphenyl)methyl]piperazine (CAS 2415539‑63‑6), which contains a methylene spacer between the piperazine nitrogen and the methoxyphenyl ring, the target compound lacks this rotatable bond. The absence of the benzylic methylene reduces the number of freely rotatable bonds from 5 to 4, lowering conformational entropy and potentially reducing CYP450‑mediated oxidative metabolism at the benzylic position [REFS‑1, REFS‑2]. In analog series, removal of a benzylic methylene has been associated with a >2‑fold improvement in intrinsic microsomal clearance [REFS‑2].

Metabolic Stability Conformational Analysis Piperazine Derivatives

Optimal Research & Procurement Use Cases for 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine


CB1‑Targeted Lead‑Generation and Tool‑Compound Development

The curated cyclopropylsulfonyl and meta‑methoxy substitution pattern positions 1‑(cyclopropylsulfonyl)‑4‑(3‑methoxyphenyl)piperazine (CAS 1235344‑40‑7) as a suitable starting scaffold for CB1 antagonist/inverse agonist programs [REFS‑1]. Its predicted logP advantage over the ortho‑methoxy isomer and the affinity‑enhancing contribution of the cyclopropylsulfonyl group make it a rational choice for initial SAR expansion in obesity, metabolic syndrome, and addiction indications [REFS‑1].

Comparative ADME Profiling of Piperazine Isomeric Pairs

Because the meta‑methoxy regioisomer is predicted to differ measurably in lipophilicity and TPSA from the readily accessible ortho‑methoxy isomer (CAS 1207042‑62‑3) [REFS‑2], a side‑by‑side experimental ADME comparison can serve as a teaching dataset or benchmarking exercise for in‑silico ADME models. Procurement of both isomers enables direct validation of computational predictions of permeability and metabolic stability [REFS‑3].

Conformational Restriction Studies in Piperazine‑Based Probe Design

The absence of a benzylic methylene spacer distinguishes this compound from 1‑(cyclopropanesulfonyl)‑4‑[(4‑methoxyphenyl)methyl]piperazine and reduces conformational flexibility [REFS‑3]. Researchers investigating the impact of rotatable bond count on target engagement and off‑target promiscuity can use this compound as the conformationally constrained comparator in matched molecular pair analyses [REFS‑3].

Metabolic Soft‑Spot Identification via Regioisomeric Comparison

The 3‑methoxy substituent directs CYP450 oxidation to different positions compared with the 2‑methoxy or 4‑methoxy analogs. Procuring the three regioisomers (ortho, meta, para) allows metabolite identification studies that pinpoint metabolic soft spots, guiding subsequent stabilization strategies without undertaking a full synthetic program [REFS‑3].

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